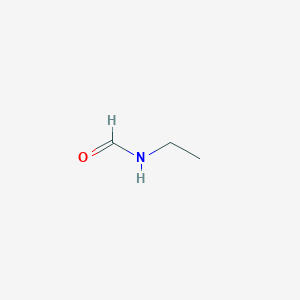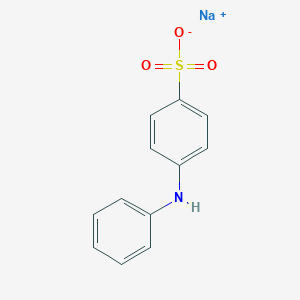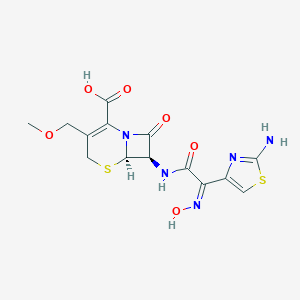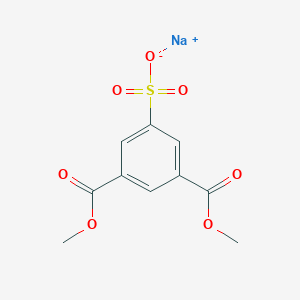
N-Etilformamida
Descripción general
Descripción
N-Ethylformamide, also known as N-Formylethylamine, is an organic compound with the molecular formula C3H7NO and a molecular weight of 73.09 g/mol . It is a colorless or light yellow transparent liquid with a boiling point of approximately 202-204°C . This compound is used as a solvent and intermediate in various chemical reactions and industrial processes.
Aplicaciones Científicas De Investigación
N-Ethylformamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, fragrances, and electronic chemicals
Mecanismo De Acción
Target of Action
N-Ethylformamide, also known as Ethylformamide or N-Formylethylamine , is a chemical compound with the formula C3H7NO It has been suggested that it may act as a progesterone receptor agonist .
Mode of Action
As a progesterone receptor agonist , it may bind to progesterone receptors, leading to changes in gene expression and cellular function.
Biochemical Pathways
Given its potential role as a progesterone receptor agonist , it may be involved in pathways related to hormone signaling and regulation.
Result of Action
As a potential progesterone receptor agonist , it may influence gene expression and cellular functions related to hormone signaling.
Análisis Bioquímico
Biochemical Properties
It is known that N-Ethylformamide can participate in various biochemical reactions
Cellular Effects
It is known that similar compounds can have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the compound has a partial double bond between the carbonyl carbon and nitrogen, which raises the rotational barrier
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Ethylformamide can be synthesized through several methods. One common method involves the reaction of ethylamine with formic acid or its derivatives. For instance, ethylamine can react with methyl formate to produce N-Ethylformamide and methanol as a byproduct . Another method involves the carbonylation of methanol to produce methyl formate, which then reacts with ethylamine to form N-Ethylformamide .
Industrial Production Methods: In industrial settings, N-Ethylformamide is produced using a continuous process that involves the reaction of ethylamine with carbon monoxide, alcohol, and sodium alkoxide under specific temperature and pressure conditions . This method is advantageous due to its high production efficiency, superior product quality, and low production cost .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and other derivatives.
Comparación Con Compuestos Similares
N-Methylformamide: Similar in structure but has a methyl group instead of an ethyl group.
Formamide: The simplest formamide with a hydrogen atom instead of an ethyl group.
Dimethylformamide: Contains two methyl groups instead of an ethyl group.
Uniqueness: N-Ethylformamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and applications .
Propiedades
IUPAC Name |
N-ethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-4-3-5/h3H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBAAIBDHEFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060842 | |
| Record name | Formamide, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-45-2 | |
| Record name | Ethylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylformamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formamide, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJF7XCH5B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Ethylformamide?
A1: N-Ethylformamide is represented by the molecular formula C3H7NO and has a molecular weight of 73.09 g/mol. [, ]
Q2: What spectroscopic techniques have been employed to characterize N-Ethylformamide?
A2: Researchers have utilized various spectroscopic methods to analyze N-Ethylformamide, including Fourier Transform Microwave Spectroscopy [], Rotational Spectroscopy [, ], 17O NMR Spectroscopy [, ], and Raman Spectroscopy. [] These techniques provide valuable insights into the compound's structure, conformational behavior, and interactions with solvents.
Q3: How does the structure of N-Ethylformamide influence its cis/trans isomerism?
A3: 17O NMR studies have shown that N-Ethylformamide, like N-Methylformamide, exhibits minimal solvation differences between its cis and trans isomers in various solvents, including water. [, ] This suggests that the ethyl group in N-Ethylformamide does not significantly hinder solvent access to the amide oxygen, unlike the bulky tert-butyl group in tert-butylformamide.
Q4: What is the role of N-Ethylformamide in the study of Vanadium Oxide-Titanium Dioxide catalytic systems?
A4: N-Ethylformamide serves as a model compound to investigate the catalytic activity and selectivity of Vanadium Oxide-Titanium Dioxide systems in dehydration reactions. [, , , ] These studies shed light on the synergistic effects between the metal oxides and their influence on reaction pathways.
Q5: How does the presence of oxygen impact the catalytic dehydration of N-Ethylformamide?
A5: Research has demonstrated that oxygen plays a crucial role in the dehydration of N-Ethylformamide over Vanadium Oxide-Titanium Dioxide catalysts. [, , , ] The oxygen to N-Ethylformamide ratio influences the oxidation state of vanadium, impacting both the activity and selectivity of the catalysts towards the desired product, propionitrile.
Q6: What is the primary metabolic pathway associated with the hepatotoxicity of N-Ethylformamide?
A6: Studies indicate that the hepatotoxicity of N-Ethylformamide, like N-Methylformamide, is linked to the oxidation of the formyl moiety. [, ] This metabolic pathway leads to the formation of reactive N-Ethylcarbamoylating species, which are detoxified by conjugation with glutathione and excreted as mercapturates.
Q7: Which enzymes are involved in the metabolism of N-Ethylformamide?
A7: Research suggests that cytochrome P450 enzymes, specifically CYP2E1, play a significant role in metabolizing N-Ethylformamide to reactive intermediates. [, ] This finding is supported by studies using rat and human liver microsomes, which demonstrate the formation of N-Ethylcarbamoylating metabolites in the presence of CYP450 enzymes.
Q8: What is the role of glutathione in mitigating the toxicity of N-Ethylformamide metabolites?
A8: Glutathione plays a vital role in detoxifying the reactive N-alkylcarbamoylating species generated during N-Ethylformamide metabolism. [] In vitro studies demonstrate that the cytotoxic effects of N-Ethylformamide metabolites on mouse hepatocytes and TLX5 lymphoma cells are significantly reduced by the addition of glutathione to the incubation media.
Q9: How has computational chemistry been employed in the study of N-Ethylformamide?
A9: Computational techniques like Density Functional Theory (DFT) have been used to investigate the conformational behavior of N-Ethylformamide, providing insights into its structure and energetics. [, , ] These calculations help researchers understand the molecule's properties and predict its behavior in various environments.
Q10: How do structural modifications of N-Ethylformamide affect its metabolic activation and toxicity?
A11: While limited information is available on the SAR of N-Ethylformamide, studies comparing its metabolism to that of N-Methylformamide and N,N-Dimethylformamide provide some insights. [, ] These studies suggest that the presence of an N-alkyl group is crucial for the formation of N-alkylcarbamoylating species and subsequent toxicity. Further research is necessary to fully elucidate the impact of various structural modifications on the biological activity of N-Ethylformamide and its analogues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione](/img/structure/B146865.png)
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)
